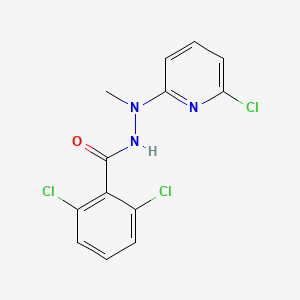

2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide

説明

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the molecular formula C12H8Cl3N3O. It is known for its applications in various fields of scientific research due to its unique chemical properties.

準備方法

The synthesis of 2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 6-chloro-2-pyridinecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

化学反応の分析

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide can be compared with other similar compounds such as:

- 2,6-dichlorobenzohydrazide

- 6-chloropyridin-2-ylhydrazide

- N-methylbenzohydrazide

These compounds share structural similarities but differ in their chemical properties and applications.

生物活性

2,6-Dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of hydrazides and is characterized by the presence of dichlorobenzene and chloropyridine moieties. Its molecular formula is , which contributes to its unique biological properties.

The biological activity of this compound has been linked to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Modulation of Protein Interactions : The compound has been reported to disrupt protein-protein interactions (PPIs), particularly in oncogenic pathways, thereby affecting tumor growth and survival.

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antitumor Effects : A study demonstrated that this compound significantly inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells by inducing apoptosis through the mitochondrial pathway. The mechanism was attributed to the disruption of BCL6 function, a known oncogene in DLBCL .

- Anti-inflammatory Effects : Another research focused on the compound's ability to modulate inflammatory responses. It was found to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

- Enzyme Inhibition : The compound's role as a kinase inhibitor was assessed in various cancer models. It was shown to inhibit the activity of specific kinases that are critical for cancer cell survival and proliferation, leading to reduced tumor growth in xenograft models .

特性

IUPAC Name |

2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O/c1-19(11-7-3-6-10(16)17-11)18-13(20)12-8(14)4-2-5-9(12)15/h2-7H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKMIQAXYJVVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324459 | |

| Record name | 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400085-90-7 | |

| Record name | 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。